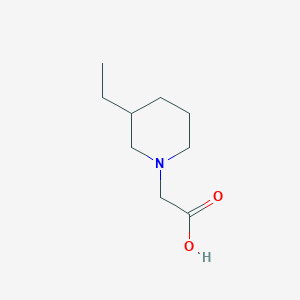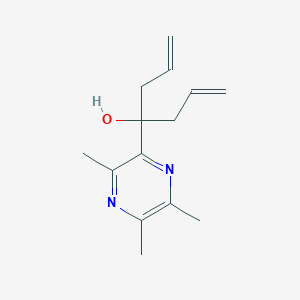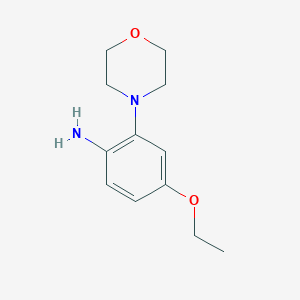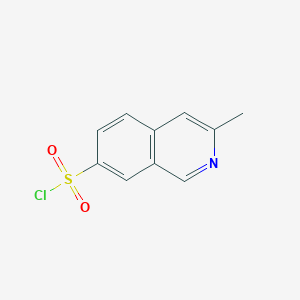![molecular formula C32H37Cl2N2PRuS B12091694 Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)
Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[rel-[N(S)]-N-[2-[®-phenylthio-kappaS]ethyl]-1-pyrrolidineethanamine-kappaNN1,kappaN1ruthenium(II) is an organometallic compound that features a ruthenium center coordinated with various ligands, including dichloro, phenylthio, pyrrolidineethanamine, and triphenylphosphine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex organometallic compound typically involves multiple steps, including the preparation of ligands and their subsequent coordination to the metal center. Common synthetic routes may include:
Ligand Preparation: Synthesizing the ligands such as phenylthio and pyrrolidineethanamine.
Coordination to Ruthenium: Reacting the ligands with a ruthenium precursor, often in the presence of a base or under inert atmosphere conditions.
Purification: Purifying the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the ruthenium center changes its oxidation state.
Reduction: Reduction reactions may also occur, often involving the reduction of the metal center or ligands.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, hydrazine, or sodium borohydride.
Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may produce new organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Materials Science:
Biology and Medicine
Anticancer Agents: Organometallic compounds with ruthenium have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death.
Imaging Agents: Potential use in medical imaging due to the unique properties of ruthenium complexes.
Industry
Chemical Synthesis: Used in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: Potential use in environmental remediation processes.
Mechanism of Action
The mechanism by which the compound exerts its effects often involves coordination to biological molecules, such as DNA or proteins. The ruthenium center can interact with these molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the ligands and the overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium complex with different ligands.
Ruthenium(II) tris(bipyridine): A well-known ruthenium complex used in photochemistry and electrochemistry.
Properties
Molecular Formula |
C32H37Cl2N2PRuS |
|---|---|
Molecular Weight |
684.7 g/mol |
IUPAC Name |
dichlororuthenium;N-(2-phenylsulfanylethyl)-2-pyrrolidin-1-ylethanamine;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C14H22N2S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-14(7-3-1)17-13-9-15-8-12-16-10-4-5-11-16;;;/h1-15H;1-3,6-7,15H,4-5,8-13H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
HAOMLOCOXAKHBP-UHFFFAOYSA-L |
Canonical SMILES |
C1CCN(C1)CCNCCSC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)

![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)





